N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenoxybenzamide moiety, and a propyl linker. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide, also known as N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-phenoxybenzamide or Enamine_002246, is a chemotherapeutic agent . It is a selective inhibitor of the enzyme adenosine kinase , which plays a crucial role in the regulation of cell proliferation .
Mode of Action
The compound interacts with adenosine kinase by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular processes that rely on the enzyme’s activity .
Biochemical Pathways
Adenosine kinase is involved in the adenosine salvage pathway , which recycles adenosine into adenine nucleotides . By inhibiting adenosine kinase, the compound disrupts this pathway, leading to an accumulation of adenosine and a decrease in adenine nucleotides . This can affect various downstream processes, including DNA synthesis and energy metabolism .
Result of Action
The inhibition of adenosine kinase by this compound can lead to various molecular and cellular effects. For instance, the disruption of the adenosine salvage pathway can lead to changes in cellular energy metabolism and DNA synthesis . This can affect cell proliferation and potentially lead to cell death . The compound has been shown to be effective against infant cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of a suitable precursor, such as γ-aminobutyric acid, under acidic or basic conditions.
Attachment of the Propyl Linker: The next step involves the introduction of the propyl linker to the pyrrolidinone ring. This can be accomplished through a nucleophilic substitution reaction using a propyl halide.
Coupling with Phenoxybenzamide: The final step involves the coupling of the propyl-substituted pyrrolidinone with 3-phenoxybenzamide. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide can be compared with other similar compounds, such as:
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound shares the pyrrolidinone ring and propyl linker but differs in the acetamide moiety.
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide: This compound has a similar structure but includes a trifluoromethyl group, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19-11-5-13-22(19)14-6-12-21-20(24)16-7-4-10-18(15-16)25-17-8-2-1-3-9-17/h1-4,7-10,15H,5-6,11-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNYAMPTZJECMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.